4-Fluoro-
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Overview
Description
4-Fluoro- compounds are a class of fluorinated organic molecules where a fluorine atom is substituted at the fourth position of the parent compound. These compounds are of significant interest due to their unique chemical properties and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical behavior, enhancing their stability, bioavailability, and overall performance .
Scientific Research Applications
4-Fluoro- compounds have a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-|A-hydroxy-phenylalanine, also known as (2S)-2-AMINO-3-(4-FLUOROPHENYL)-3-HYDROXYPROPANOIC ACID, is the MIO-dependent tyrosine 2,3-aminomutase . This enzyme is found in Streptomyces globisporus .
Mode of Action
It is known that fluorinated compounds can give new functions and better performance to organic compound molecules . The introduction of fluorine atoms can significantly affect the molecule’s electronic properties and steric hindrance, impacting its binding affinity and reactivity in biological systems .
Biochemical Pathways
It is known that fluorinated phenylalanines have played an important role as potential enzyme inhibitors as well as therapeutic agents .
Pharmacokinetics
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Result of Action
It is known that fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-|A-hydroxy-phenylalanine. For instance, storage conditions can impact the stability of the compound . It is recommended to store the compound in a cool, dry area protected from environmental extremes .
Safety and Hazards
When handling 4-Fluoro-|A-hydroxy-phenylalanine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
Future Directions
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds . This opens up new possibilities for the development of novel fluorinated compounds with potential applications in various fields .
Biochemical Analysis
Biochemical Properties
4-Fluoro-|A-hydroxy-phenylalanine plays a crucial role in biochemical reactions due to its unique structural modifications. The fluorine atom’s high electronegativity and the hydroxyl group’s polarity influence the compound’s reactivity and binding affinity. This compound interacts with several enzymes, proteins, and biomolecules, including phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine. The presence of fluorine can modulate the enzyme’s activity, potentially leading to altered metabolic pathways .
Cellular Effects
4-Fluoro-|A-hydroxy-phenylalanine affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with phenylalanine hydroxylase can impact the production of tyrosine, a precursor for neurotransmitters like dopamine and norepinephrine. This, in turn, can affect neuronal function and signaling .
Molecular Mechanism
At the molecular level, 4-Fluoro-|A-hydroxy-phenylalanine exerts its effects through specific binding interactions with biomolecules. The fluorine atom’s presence can enhance binding affinity to certain enzymes, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-|A-hydroxy-phenylalanine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have distinct biochemical activities .
Dosage Effects in Animal Models
The effects of 4-Fluoro-|A-hydroxy-phenylalanine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At high doses, it can lead to toxic or adverse effects, including disruptions in neurotransmitter synthesis and metabolic imbalances .
Metabolic Pathways
4-Fluoro-|A-hydroxy-phenylalanine is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, affecting the synthesis of tyrosine and its downstream metabolites. The compound’s presence can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Fluoro-|A-hydroxy-phenylalanine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and overall efficacy .
Subcellular Localization
4-Fluoro-|A-hydroxy-phenylalanine’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s activity and function can vary depending on its localization within the cell .
Preparation Methods
The synthesis of 4-Fluoro- compounds can be achieved through various methods, including both chemical and enzymatic routes. One common method involves the direct fluorination of the parent compound using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach is the nucleophilic substitution of a halogen (usually chlorine or bromine) with a fluoride ion .
In industrial settings, the production of 4-Fluoro- compounds often involves the use of specialized reactors and controlled conditions to ensure high yield and purity. For example, the synthesis of 4-fluoronitrobenzene can be achieved by reacting 4-nitrochlorobenzene with potassium fluoride in the presence of a phase-transfer catalyst .
Chemical Reactions Analysis
4-Fluoro- compounds undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in 4-Fluoro- compounds can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: These compounds can be oxidized or reduced to form different functional groups.
Coupling Reactions: 4-Fluoro- compounds can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Comparison with Similar Compounds
4-Fluoro- compounds can be compared with other halogenated compounds, such as 4-chloro- or 4-bromo- compounds. The presence of a fluorine atom often imparts unique properties, such as:
Increased Electronegativity: Fluorine is more electronegative than chlorine or bromine, which can affect the compound’s reactivity and stability.
Enhanced Metabolic Stability: Fluorinated compounds are often more resistant to metabolic degradation, making them more suitable for pharmaceutical applications.
Improved Bioavailability: The incorporation of fluorine can enhance the bioavailability of a compound by increasing its lipophilicity and membrane permeability.
Similar compounds include 4-chlorobenzene, 4-bromobenzene, and 4-iodobenzene, each with its own unique set of properties and applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNNRQFRXBIYIZ-JAMMHHFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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